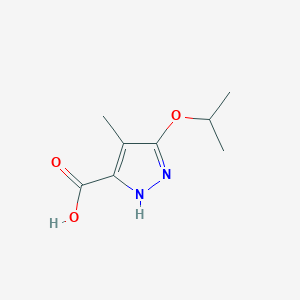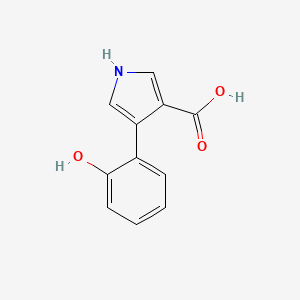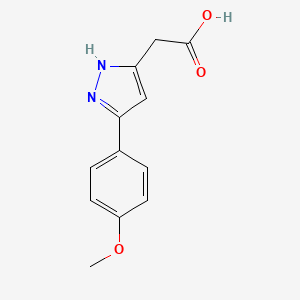
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the third position, a pyrrolidine ring at the second position, and a vinyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group at the fifth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the vinyl group can participate in covalent bonding or other interactions. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl and vinyl groups, resulting in different chemical reactivity and biological activity.
3-Methyl-2-(pyrrolidin-1-yl)pyridine: Similar structure but without the vinyl group, leading to different applications and properties.
5-Vinyl-2-(pyrrolidin-1-yl)pyridine:
Uniqueness
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s versatility in synthetic chemistry and its potential as a therapeutic agent.
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
5-ethenyl-3-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C12H16N2/c1-3-11-8-10(2)12(13-9-11)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3 |
InChI 键 |
JLLWPTQBZVFROU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCCC2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole](/img/structure/B11811137.png)

![5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11811150.png)

